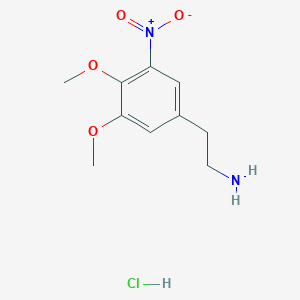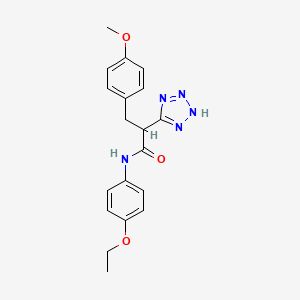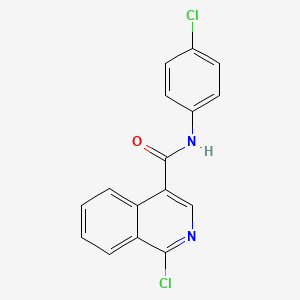
1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as CCIC, is a topic of ongoing research . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of CCIC includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . This nucleus is present in numerous biological compounds and is often modified in drug discovery to improve therapeutic effects .Physical And Chemical Properties Analysis
CCIC has a molecular formula of C16H10Cl2N2O and a molecular weight of 317.17. Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.Aplicaciones Científicas De Investigación
Antihistamine Drugs
The compound is used in the synthesis of antihistamine drugs such as clocinizine and chlorcyclizine . These drugs are known for their activity as antihistamine agents, which can antagonize most effects of histamine .
Antiemetic Applications
Diarylpiperazine derivatives, which include this compound, exhibit a broad spectrum of therapeutic activities, including antiemetic effects . Antiemetics are medications that help prevent and treat nausea and vomiting, common symptoms in various medical conditions.
Anticholinergic Applications
The compound is also used in the development of anticholinergic drugs . These drugs block the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. They are used to treat diseases like asthma, COPD, gastrointestinal disorders, etc.
Urticaria Sedation
This compound has been found to have applications in urticaria sedation . Urticaria, also known as hives, is a kind of skin rash notable for pale red, raised, itchy bumps.
Anxiolytic Applications
It is also used in the development of anxiolytic drugs . These drugs help reduce anxiety. They work by enhancing the effect of a certain natural chemical in the body (GABA).
Antiserotonergic Applications
The compound has antiserotonergic properties . Antiserotonergic drugs are used to treat conditions like depression, anxiety, and certain types of pain.
Opioid Agonists
This compound is used in the development of opioid agonists . These drugs are used for treating pain as they interact with opioid receptors in the brain and elicit a range of responses within the body, from feelings of pain relief, to relaxation, pleasure and contentment.
Bradykinin Antagonists
The compound has applications as a bradykinin antagonist . Bradykinin is a peptide that promotes inflammation. Bradykinin antagonists are used to reduce inflammation and associated pain.
Direcciones Futuras
The future directions for research on CCIC and other quinoline derivatives could involve further investigation into their synthesis, chemical reactions, and mechanisms of action. There is also a need for more detailed studies on their physical and chemical properties, safety and hazards, and potential therapeutic applications .
Propiedades
IUPAC Name |
1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-10-5-7-11(8-6-10)20-16(21)14-9-19-15(18)13-4-2-1-3-12(13)14/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYZWYKFGEZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-(4-chlorophenyl)isoquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

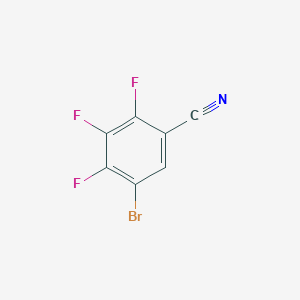
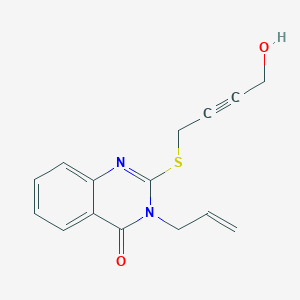
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2883415.png)


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2883420.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4H-chromen-4-one](/img/structure/B2883421.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883426.png)
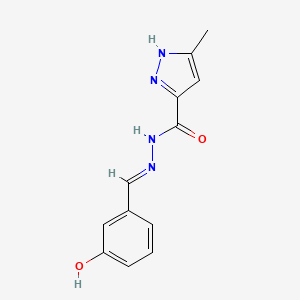
![N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide](/img/structure/B2883428.png)
![2-Chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B2883429.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2883431.png)
